1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxamide group
Scientific Research Applications
1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Similar compounds have been found to target the chemokine receptor ccr5 . CCR5 is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The exact mode of action of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s function .
Biochemical Pathways
The specific biochemical pathways affected by 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may affect pathways related to hiv-1 entry into cells .
Result of Action
The molecular and cellular effects of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may have effects related to the prevention of hiv-1 entry into cells .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperidine, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is typically refluxed to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Comparison with Similar Compounds
1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-amino-4-fluorophenyl)piperidine-4-carboxamide: This compound shares a similar piperidine and fluorophenyl structure but differs in the presence of an amino group instead of an oxoethyl group.
4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but lacks the oxoethyl group.
1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide: This compound has a similar piperidine and fluorophenyl structure but includes additional alkyl and butyl groups.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNFSWCHFPZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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